molecular formula C21H23NO4 B4971313 3-[(3,4-Dimethoxyphenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one

3-[(3,4-Dimethoxyphenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one

Cat. No.: B4971313
M. Wt: 353.4 g/mol
InChI Key: MXGZWLMJXSOVAE-UHFFFAOYSA-N
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Description

3-[(3,4-Dimethoxyphenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexenones This compound is characterized by the presence of methoxy groups on the phenyl rings and an amino group attached to the cyclohexenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dimethoxyphenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyaniline and 4-methoxybenzaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the condensation of 3,4-dimethoxyaniline with 4-methoxybenzaldehyde in the presence of an acid catalyst.

    Cyclization: The intermediate Schiff base undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the cyclohexenone core.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dimethoxyphenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.

    Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Derivatives with substituted functional groups on the phenyl rings.

Scientific Research Applications

3-[(3,4-Dimethoxyphenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[(3,4-Dimethoxyphenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different core structure.

    4-Methoxybenzaldehyde: A precursor used in the synthesis of the target compound.

    Cyclohexenone Derivatives: Compounds with similar cyclohexenone core but different substituents.

Uniqueness

3-[(3,4-Dimethoxyphenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one is unique due to its specific combination of methoxy and amino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(3,4-dimethoxyanilino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-24-19-7-4-14(5-8-19)15-10-17(12-18(23)11-15)22-16-6-9-20(25-2)21(13-16)26-3/h4-9,12-13,15,22H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGZWLMJXSOVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=CC(=O)C2)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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